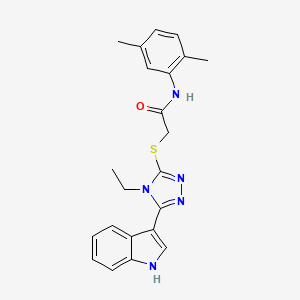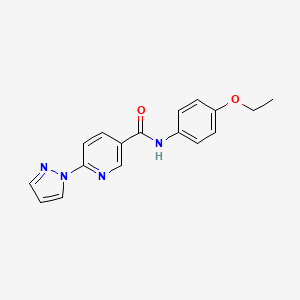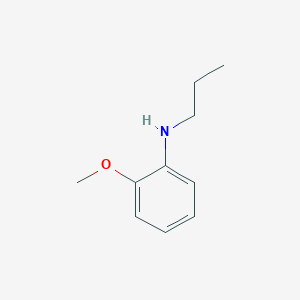![molecular formula C17H16FN5OS B2397457 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 898624-52-7](/img/structure/B2397457.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide” is a chemical compound with the molecular formula C11H13N5OS and a molecular weight of 263.32 . It’s commonly used as a precursor for pesticides and organic synthesis reagents .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like this compound often involves multistep synthetic routes . A common method involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, then heating to generate the triazole derivatives, followed by acid hydrolysis to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to bind readily in biological systems with various enzymes and receptors .Physical And Chemical Properties Analysis
This compound is a colorless crystal or white crystalline powder . It has a low solubility in water but can dissolve in organic solvents like ether, ethanol, and dichloromethane .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have focused on the synthesis and structural characterization of derivatives similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide, aiming to explore their potential biological activities. For instance, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has been reported, highlighting their antimicrobial, antifungal, and anti-tuberculosis activities. These compounds were characterized using various spectroscopic techniques, indicating a broad interest in triazole derivatives for their diverse pharmacological properties (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial and Antifungal Activities
Derivatives of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study on the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings evaluated their antitumor activity, underscoring the importance of structural modification to enhance biological efficacy (Yurttaş, Tay, & Demirayak, 2015).
Antiviral and Virucidal Activity
The antiviral and virucidal potentials of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were explored, revealing that some synthesized compounds could significantly reduce viral replication. This indicates the potential utility of these compounds in developing treatments for viral infections (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Interaction with Biological Targets
Investigations into the interactions of similar compounds with biological targets have been conducted. For instance, modafinil, a compound with a sulfonyl acetamide structure, has been shown to occupy dopamine and norepinephrine transporters in vivo, modulating transporter activities and trace amine activity in vitro. This suggests a broader scope for exploring the interactions of sulfonyl acetamide derivatives with neurotransmitter systems for potential neuropsychiatric applications (Madras et al., 2006).
Future Directions
1,2,4-Triazole-containing scaffolds, like this compound, have been the focus of significant research due to their widespread potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-7-4-8-14(10-13)20-16(24)11-25-17-22-21-15(23(17)19)9-12-5-2-1-3-6-12/h1-8,10H,9,11,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGICWVQMUPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)



![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)